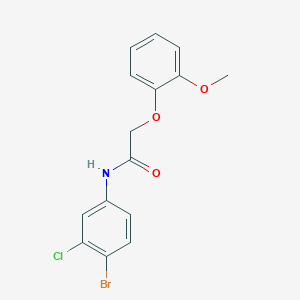![molecular formula C26H23BrN2O4S B322311 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322311.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound with a molecular formula of C26H23BrN2O4S and a molecular weight of 539.44082 g/mol This compound is characterized by its unique structure, which includes a brominated naphthyl group, an anilino sulfonyl group, and an acetamide linkage
Méthodes De Préparation
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst to form 1-bromo-2-naphthol.
Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Coupling with Aniline Derivative: The resulting compound is then coupled with 4-[(2,4-dimethylanilino)sulfonyl]phenylamine under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The brominated naphthyl group and the anilino sulfonyl group are believed to play key roles in its activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:
2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene]butanohydrazide: This compound has a similar naphthyl ether structure but differs in the substituents on the aniline and acetamide groups.
2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl}methylidene]acetohydrazide: This compound contains a pyrazole ring instead of the anilino sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H23BrN2O4S |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H23BrN2O4S/c1-17-7-13-23(18(2)15-17)29-34(31,32)21-11-9-20(10-12-21)28-25(30)16-33-24-14-8-19-5-3-4-6-22(19)26(24)27/h3-15,29H,16H2,1-2H3,(H,28,30) |
Clé InChI |
YFXBREYZNBTBCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)C |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-naphthyloxy)-N-[4-(4-{[(1-naphthyloxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B322229.png)
![3-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B322230.png)




![2-(2,4-dibromophenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B322238.png)

![Methyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate](/img/structure/B322240.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B322245.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322247.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B322248.png)
![N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322250.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B322252.png)
